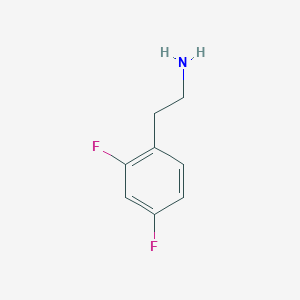

2-(2,4-Difluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCUAECIKFVXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395080 | |

| Record name | 2-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134672-72-3 | |

| Record name | 2-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 2-(2,4-Difluorophenyl)ethanamine, a fluorinated phenethylamine building block of significant interest in drug discovery and development. Herein, we delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a key intermediate in the creation of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a primary amine belonging to the phenethylamine class, characterized by a difluorinated phenyl ring.

CAS Number: 134672-72-3

The presence of two fluorine atoms on the phenyl ring at positions 2 and 4 significantly alters the electron distribution and steric profile of the molecule compared to its non-fluorinated counterpart. This substitution pattern is crucial for modulating its interaction with biological systems and for its utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | |

| Molecular Weight | 157.16 g/mol | |

| Appearance | Varies (typically a liquid or low-melting solid) | - |

| Boiling Point | Not definitively reported | - |

| Solubility | Soluble in organic solvents such as methanol and DMSO | [1] |

| pKa | Estimated to be around 9-10 (typical for a primary amine) | - |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the reductive amination of 2,4-difluorophenylacetaldehyde or the reduction of 2,4-difluorophenylacetonitrile. Below is a detailed protocol for the synthesis via the reduction of the corresponding nitrile.

Experimental Protocol: Synthesis via Nitrile Reduction

This two-step process starts from the commercially available 2,4-difluorophenylacetic acid.

Step 1: Conversion of 2,4-Difluorophenylacetic Acid to 2,4-Difluorophenylacetonitrile

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve 2,4-difluorophenylacetic acid in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation: Add a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a water scavenger. Subsequently, treat the solution with a source of ammonia, such as ammonium chloride, in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form the corresponding amide.

-

Dehydration: The resulting amide is then dehydrated to the nitrile using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is filtered to remove any solid byproducts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude nitrile is then purified by vacuum distillation or column chromatography.

Step 2: Reduction of 2,4-Difluorophenylacetonitrile to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 2,4-difluorophenylacetonitrile in an anhydrous ethereal solvent like diethyl ether or THF.

-

Reduction: Cool the solution in an ice bath and slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BTHF).

-

Quenching: After the reduction is complete, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.

Central Nervous System (CNS) Active Agents

Derivatives of fluorinated phenethylamines have shown significant potential as modulators of neurotransmitter systems. The 2,4-difluoro substitution can enhance brain penetration and alter receptor binding affinity.

-

Dopamine Receptor Modulation: Studies on derivatives of 1-(2,4-difluorophenyl)ethanamine have indicated that they can modulate dopamine receptor-mediated neurotransmission. The fluorine atoms can influence the binding affinity and functional activity at dopamine D2 and D3 receptor subtypes, making these compounds interesting candidates for the development of treatments for neurological and psychiatric disorders.[1]

Caption: A diagram illustrating the potential mechanism of action of this compound derivatives.

Antiviral Agents

This compound is a valuable precursor for the synthesis of novel antiviral compounds. The difluorophenyl group can improve the metabolic stability and cellular uptake of the final drug molecule. This is particularly relevant in the development of nucleoside and non-nucleoside inhibitors of viral enzymes.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas. Its derivatives have been explored as potential anti-inflammatory agents and for other indications where the modulation of specific biological pathways is desired.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The fluorine atoms will cause characteristic splitting patterns in the proton and carbon spectra.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) is typically used.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique electronic and steric properties, conferred by the difluorinated phenyl ring, make it an attractive starting material for the synthesis of novel therapeutics targeting a range of diseases. A thorough understanding of its synthesis, properties, and potential applications is crucial for leveraging its full potential in the development of next-generation medicines.

References

-

Royal Society of Chemistry. (n.d.). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)ethanamine is a fluorinated organic compound of significant interest in medicinal chemistry and pharmaceutical research. As a substituted phenethylamine, its structural motif is a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic incorporation of two fluorine atoms on the phenyl ring can profoundly influence the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular formula and weight, a detailed synthetic protocol, key applications in drug development, and analytical methodologies for the characterization of this compound.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₉F₂N | [1] |

| Molecular Weight | 157.164 g/mol | [1] |

| CAS Number | 134672-72-3 | [1] |

Synthesis of this compound

A robust and widely employed method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-(2,4-difluorophenyl)acetonitrile. This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Causality Behind Experimental Choices

The choice of a nitrile reduction pathway is predicated on the commercial availability of the 2-(2,4-difluorophenyl)acetonitrile starting material and the high efficiency of this chemical transformation. Lithium aluminum hydride is a potent reducing agent capable of readily converting the nitrile functional group to a primary amine. The use of an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water. The final acidic workup serves to quench the reaction and protonate the resulting amine, facilitating its isolation.

Experimental Protocol: Nitrile Reduction using Lithium Aluminum Hydride

Materials:

-

2-(2,4-difluorophenyl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Sulfuric acid (H₂SO₄), 2M solution

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A calculated amount of lithium aluminum hydride is carefully suspended in anhydrous diethyl ether in the reaction flask and cooled in an ice bath.

-

Addition of Nitrile: 2-(2,4-difluorophenyl)acetonitrile, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the nitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is designed to precipitate the aluminum salts.

-

Filtration: The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

Extraction: The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The 2,4-difluorophenyl moiety is a privileged pharmacophore in modern drug design. The introduction of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the pKa of nearby functional groups, thereby affecting drug-receptor interactions and pharmacokinetic profiles.

This compound serves as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The primary amine handle allows for a range of chemical modifications, including amidation, alkylation, and the formation of heterocyclic structures, which are central to many drug scaffolds.

For instance, related difluorophenyl structures are found in a number of approved drugs, where they contribute to the desired therapeutic effect. The 2,4-difluorobenzylamine core, a close structural relative, is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[2] This highlights the importance of the 2,4-difluorophenyl motif in developing effective therapeutic agents. The ethanamine side chain of the title compound provides a different spatial arrangement and conformational flexibility compared to a benzylamine, offering medicinal chemists an alternative scaffold for exploring structure-activity relationships (SAR).

Caption: Role in the drug discovery pipeline.

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, as well as the methylene (-CH₂-) and amino (-NH₂) protons of the ethylamine side chain. The carbon NMR would show distinct signals for the aromatic carbons, with the carbon-fluorine coupling providing additional structural information.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine and the C-F stretching vibrations of the difluorinated aromatic ring.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for assessing the purity of the compound. For HPLC analysis of phenethylamine analogs, reversed-phase columns are often employed with mobile phases consisting of acetonitrile and water or methanol and water, often with additives like trifluoroacetic acid to improve peak shape.[3] GC analysis can also be effective, potentially after derivatization of the primary amine to improve volatility and chromatographic performance.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its synthesis via the reduction of the corresponding nitrile is a well-established and efficient method. The presence of the difluorinated phenyl ring imparts desirable properties that make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective utilization in research and pharmaceutical development.

References

-

Substituted phenethylamine - Wikipedia. (URL: [Link])

-

2-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 5003428 - PubChem. (URL: [Link])

-

HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (URL: [Link])

-

Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed. (URL: [Link])

-

Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - NIH. (URL: [Link])

-

Nitrile to Amine - Common Conditions. (URL: [Link])

-

Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM. (URL: [Link])

-

reduction of nitriles - Chemguide. (URL: [Link])

- Synthesis of 2-(3,4-difluorophenyl)

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenyl)ethanamine

Introduction: The Significance of 2-(2,4-Difluorophenyl)ethanamine

This compound is a crucial building block in medicinal chemistry and drug development. As a substituted phenethylamine, its structural motif is found in a variety of pharmacologically active compounds. The presence of two fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and reduced off-target effects. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers and drug development professionals in its efficient preparation.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached from two principal starting materials: 2,4-difluorophenylacetonitrile and 2,4-difluorobenzaldehyde. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific equipment and safety protocols available in a given laboratory setting.

| Synthetic Pathway | Key Transformation | Common Reagents | Key Advantages | Key Challenges |

| Route A: From 2,4-Difluorophenylacetonitrile | Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Raney® Ni, H₂/Pd-C) | High yields, well-established methodology. | Use of pyrophoric LiAlH₄, high-pressure hydrogenation. |

| Route B: From 2,4-Difluorobenzaldehyde | Reductive Amination | Ammonia (NH₃), Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN) | Milder reaction conditions, avoids high pressure. | Potential for side reactions, control of imine formation. |

Route A: Synthesis via Reduction of 2,4-Difluorophenylacetonitrile

This is arguably the most direct and commonly employed route for the synthesis of this compound. The core of this pathway is the reduction of the nitrile functional group to a primary amine.

Diagram of Synthesis Pathway A

Caption: Overall workflow for the synthesis of this compound from m-Difluorobenzene.

Step 1: Preparation of 2,4-Difluorophenylacetonitrile (Starting Material)

The precursor, 2,4-difluorophenylacetonitrile, is typically synthesized from a 2,4-difluorobenzyl halide. This in turn can be prepared from m-difluorobenzene through a halomethylation reaction. A common method involves the reaction of m-difluorobenzene with paraformaldehyde and a halogenating agent like concentrated hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride[1]. The resulting 2,4-difluorobenzyl halide is then subjected to cyanation, typically using sodium or potassium cyanide in a polar aprotic solvent, to yield 2,4-difluorophenylacetonitrile.

Step 2: Reduction of 2,4-Difluorophenylacetonitrile

Two primary methods are employed for the reduction of the nitrile to the desired amine: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines. The reaction proceeds via a nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride addition then leads to a diamidoaluminate complex, which upon aqueous workup, yields the primary amine.[2]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 2,4-difluorophenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water (1 volume), followed by 15% aqueous sodium hydroxide (1.5 volumes), and finally water (3 volumes). This procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable.

-

Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate or dichloromethane. The combined organic filtrates are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless oil.

Causality and Trustworthiness: The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The specific quenching procedure (Fieser workup) is a trusted method to safely neutralize excess hydride and precipitate aluminum salts, facilitating product isolation.[3]

Catalytic hydrogenation offers a scalable and often safer alternative to LiAlH₄ reduction. Common catalysts include Raney® Nickel and Palladium on Carbon (Pd/C). The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.

Mechanism of Catalytic Nitrile Hydrogenation: The reaction proceeds in a stepwise manner on the catalyst surface. The nitrile adsorbs onto the catalyst, and hydrogen is sequentially added to form an imine intermediate. This imine can then be further hydrogenated to the primary amine. A key challenge is preventing the intermediate imine from reacting with the newly formed primary amine, which leads to the formation of secondary and tertiary amine byproducts.[4] The presence of ammonia in the reaction mixture can help suppress the formation of these byproducts by shifting the equilibrium away from the condensation reaction.

Experimental Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, a slurry of Raney® Nickel (approximately 10% by weight of the nitrile) in a suitable solvent such as ethanol or isopropanol is prepared.

-

Reaction Mixture: 2,4-Difluorophenylacetonitrile and, optionally, aqueous ammonia are added to the catalyst slurry.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is then heated (e.g., to 60-80 °C) and agitated.

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Workup: Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite®.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The residue can then be purified by vacuum distillation to yield this compound.

Route B: Synthesis via Reductive Amination of 2,4-Difluorobenzaldehyde

This pathway offers an alternative approach that avoids the use of highly reactive metal hydrides and high-pressure hydrogenation. The key transformation is the formation of an imine from 2,4-difluorobenzaldehyde and an ammonia source, followed by in-situ reduction.

Diagram of Synthesis Pathway B

Caption: Overall workflow for the synthesis of this compound from 2,4-Difluorotoluene.

Step 1: Preparation of 2,4-Difluorobenzaldehyde (Starting Material)

2,4-Difluorobenzaldehyde can be synthesized through various methods. One common industrial approach is the oxidation of 2,4-difluorotoluene.[5] Another route involves the fluorination of 2,4-dichlorobenzaldehyde using a fluoride salt, although this often requires high temperatures at which the aldehyde group can be unstable.[1]

Step 2: Reductive Amination

Reductive amination is a one-pot reaction that combines the formation of an imine from a carbonyl compound and an amine with the subsequent reduction of the imine to a more substituted amine.[6]

Mechanism of Reductive Amination: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2,4-difluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine to the desired primary amine. The choice of reducing agent is crucial; it must be mild enough not to significantly reduce the starting aldehyde but reactive enough to reduce the imine or its protonated form (the iminium ion). Sodium borohydride (NaBH₄) in the presence of an acid catalyst or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-difluorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or tetrahydrofuran (THF), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The reaction is often facilitated by the presence of a mild acid catalyst.

-

Reduction: Sodium borohydride (NaBH₄, 1-1.5 equivalents) is added portion-wise to the reaction mixture, controlling any effervescence.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Workup: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure.

-

Isolation and Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation.[7][8]

Conclusion and Outlook

Both the nitrile reduction and reductive amination pathways offer viable and effective means to synthesize this compound. The choice between these routes will be dictated by the specific constraints and resources of the laboratory. The nitrile reduction pathway, particularly with catalytic hydrogenation, is well-suited for large-scale production due to its high efficiency. The reductive amination route, on the other hand, provides a milder alternative that is often more convenient for smaller-scale laboratory synthesis. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this valuable synthetic intermediate with high yield and purity, thereby facilitating the advancement of drug discovery and development programs.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved December 30, 2025, from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved December 30, 2025, from [Link]

-

Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary. Retrieved December 30, 2025, from [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2020). MDPI. Retrieved December 30, 2025, from [Link]

- CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. (n.d.). Google Patents.

-

LAH Reduction of Nitriles to Amines. (n.d.). Scribd. Retrieved December 30, 2025, from [Link]

-

d- AND l-α-PHENYLETHYLAMINE. (n.d.). Organic Syntheses. Retrieved December 30, 2025, from [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. Retrieved December 30, 2025, from [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.

-

Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube. Retrieved December 30, 2025, from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. Retrieved December 30, 2025, from [Link]

-

2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved December 30, 2025, from [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. (n.d.). Google Patents.

- CN103641725A - Preparation method of phenylethylamine. (n.d.). Google Patents.

- US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (n.d.). Google Patents.

-

Supporting information 1. Materials and Methods. (n.d.). The Royal Society of Chemistry. Retrieved December 30, 2025, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]

-

2-(2,4-difluorophenyl)ethan-1-amine. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). SciELO México. Retrieved December 30, 2025, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved December 30, 2025, from [Link]

-

Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). Oriental Journal of Chemistry. Retrieved December 30, 2025, from [Link]

-

One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.). Indian Academy of Sciences. Retrieved December 30, 2025, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved December 30, 2025, from [Link]

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013, February 15). SciSpace. Retrieved December 30, 2025, from [Link]

-

DIPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved December 30, 2025, from [Link]

-

Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

TETRAHYDROPYRAN. (n.d.). Organic Syntheses. Retrieved December 30, 2025, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved December 30, 2025, from [Link]

-

2-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]

-

STUDY OF LITHIUM ALUMINIUM HYDRIDE REDUCTION OF 5-ACETYL-1 , 6-DIMETHYL-4-PHENYL-3 , 4-DIHYDROPYRIMIDIN-2 ( 1 H )-ONE † UDC 547 . 853 . 057 : 66 . 094 . 2. (n.d.). Semantic Scholar. Retrieved December 30, 2025, from [Link]

-

Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023, April 6). MDPI. Retrieved December 30, 2025, from [Link]

-

Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. (2014, November 7). PubMed. Retrieved December 30, 2025, from [Link]

Sources

- 1. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis and resolution of alpha-phenylethylamine [designer-drug.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. scispace.com [scispace.com]

starting materials for 2-(2,4-Difluorophenyl)ethanamine synthesis

An In-depth Technical Guide to the Synthesis of 2-(2,4-Difluorophenyl)ethanamine: Starting Materials and Strategic Selection

Introduction

This compound is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic selection of a synthetic route, beginning with the choice of starting material, is paramount, directly influencing the overall efficiency, scalability, safety, and economic viability of the process. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, offering a comparative examination of the most prevalent starting materials. Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental choices, providing detailed protocols and field-proven insights to inform synthetic strategy.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly approached via two robust and well-documented pathways. Each route is distinguished by its primary starting material, offering unique advantages and challenges in terms of reagent availability, reaction conditions, and impurity profiles.

-

The Nitrile Reduction Pathway: This is arguably the most direct route, commencing with 2,4-Difluorophenylacetonitrile . The core of this strategy lies in the reduction of the nitrile (cyano) group to a primary amine.

-

The Nitroaldol (Henry) Reaction Pathway: This two-step approach begins with 2,4-Difluorobenzaldehyde . It involves a classic carbon-carbon bond formation with a nitroalkane, followed by the reduction of the resulting β-nitrostyrene intermediate.

This guide will dissect each pathway, providing the necessary technical depth to evaluate and implement them effectively.

Route 1: The Nitrile Reduction Pathway

This strategy leverages the direct conversion of the cyano group in 2,4-Difluorophenylacetonitrile to the desired ethylamine moiety. The choice of reducing agent is the critical determinant of the reaction's success, influencing selectivity, yield, and operational safety.

Starting Material: 2,4-Difluorophenylacetonitrile

Also known as 2,4-difluorobenzyl cyanide, this compound is a commercially available and logical precursor.[1] The C-C bond of the final ethylamine sidechain is already established, simplifying the synthesis to a single reductive step.

Methodologies for Nitrile Reduction

The reduction of nitriles to primary amines can be achieved through two main approaches: catalytic hydrogenation and chemical reduction with hydride reagents.[2]

This method is often preferred in industrial settings due to its cost-effectiveness and the avoidance of pyrophoric metal hydrides. The reaction involves hydrogen gas and a metal catalyst.

-

Expertise & Causality: The choice of catalyst, typically from Group 10 metals (e.g., Raney® Nickel, Palladium, Platinum), is critical.[2] Raney Nickel is frequently employed due to its high activity and relatively lower cost.[3] The mechanism proceeds through an imine intermediate. A key challenge is preventing the reaction of this imine with the newly formed primary amine product, which can lead to the formation of secondary amine impurities.[2][4] This side reaction can be suppressed by optimizing conditions such as solvent, temperature, hydrogen pressure, and the addition of ammonia.

For laboratory-scale synthesis, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) offer a powerful and high-yielding alternative.

-

Expertise & Causality: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, forming an imine anion. A second hydride attack generates a dianion, which upon aqueous workup, is protonated to yield the primary amine.[5][6][7] While highly effective, LiAlH₄ is pyrophoric and reacts violently with water, necessitating anhydrous conditions and careful handling. Milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce nitriles on their own but can be effective when combined with catalysts like CoCl₂ or Raney Nickel.[2][4][8]

Experimental Protocols

-

System: Raney Nickel with Potassium Borohydride (KBH₄) in Ethanol. This system offers a mild and efficient method for direct hydrogenation without requiring high-pressure equipment.[4][8]

-

Procedure:

-

To a 100 mL round-bottom flask, add dry ethanol (50 mL), potassium borohydride (4.32 g, 80 mmol), and moist Raney Nickel (approx. 20 mmol).

-

Stir the suspension at room temperature.

-

Add 2,4-Difluorophenylacetonitrile (3.06 g, 20 mmol) dropwise to the stirring suspension.

-

Continue to stir vigorously at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The filtered catalyst can be pyrophoric upon drying.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

-

-

System: LiAlH₄ in an anhydrous ether solvent.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert argon atmosphere, suspend Lithium Aluminum Hydride (1.14 g, 30 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2,4-Difluorophenylacetonitrile (3.06 g, 20 mmol) in anhydrous diethyl ether (20 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (1.1 mL), followed by 15% aqueous sodium hydroxide (1.1 mL), and finally water again (3.3 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Data Presentation: Comparison of Nitrile Reduction Methods

| Parameter | Method 1.A: Catalytic Hydrogenation (Raney Ni/KBH₄) | Method 1.B: Chemical Reduction (LiAlH₄) |

| Primary Reagents | Raney Nickel, KBH₄, Ethanol | Lithium Aluminum Hydride, Diethyl Ether, H₂O |

| Conditions | Room Temperature, Atmospheric Pressure | 0 °C to Reflux, Anhydrous, Inert Atmosphere |

| Typical Yields | Good to Excellent (>85%)[4][8] | Excellent (>90%) |

| Advantages | Milder conditions, no pyrophoric reagents in solution, operationally simpler.[8] | High yields, rapid reaction, well-established. |

| Disadvantages | Catalyst can be pyrophoric, potential for secondary amine byproducts.[2] | Highly reactive/pyrophoric reagent, requires strict anhydrous conditions, hazardous quench. |

Visualization: Nitrile Reduction Workflow

Caption: Workflow for Route 1: Nitrile Reduction.

Route 2: The Nitroaldol (Henry) Reaction Pathway

This pathway constructs the ethylamine sidechain in two distinct stages, starting from the corresponding aldehyde. It is a foundational strategy in organic synthesis for forming carbon-carbon bonds.

Starting Material: 2,4-Difluorobenzaldehyde

This aldehyde is a widely available and versatile starting material.[9] It serves as the electrophilic partner in the initial bond-forming step. Various methods exist for its synthesis, including the oxidation of 2,4-difluorotoluene or the formylation of 1,3-difluorobenzene.[9][10][11][12]

Step 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed condensation between an aldehyde and a nitroalkane.[13][14] In this case, 2,4-difluorobenzaldehyde reacts with nitromethane.

-

Expertise & Causality: The reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde.[13] The resulting β-nitro alkoxide is protonated, typically yielding a β-nitro alcohol. This intermediate is often unstable and readily undergoes base-catalyzed dehydration to form the more stable conjugated system, 1-(2,4-difluorophenyl)-2-nitroethene (a β-nitrostyrene). This dehydration is a key transformation, setting up the subsequent reduction step.

Step 2: Reduction of the β-Nitrostyrene Intermediate

The reduction of 1-(2,4-difluorophenyl)-2-nitroethene to the target amine requires the reduction of both the alkene double bond and the nitro group.

-

Expertise & Causality: This dual reduction can be accomplished in a single step using powerful reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): As with nitriles, LiAlH₄ is highly effective at reducing both functional groups simultaneously.

-

Catalytic Hydrogenation: This method is also effective, though conditions must be selected to ensure complete reduction without side reactions.

-

Sodium Borohydride (NaBH₄) with a Catalyst: While NaBH₄ alone typically only reduces the double bond, its reactivity can be enhanced with additives. A combination of NaBH₄ and copper(II) chloride (CuCl₂) has been shown to be a facile, one-pot system for the complete reduction of β-nitrostyrenes to phenethylamines under mild conditions.[15][16][17] This avoids the hazards associated with LiAlH₄.

-

Experimental Protocols

-

System: Henry condensation followed by NaBH₄/CuCl₂ reduction.

-

Procedure (Step 1 - Henry Reaction):

-

In a flask, dissolve 2,4-Difluorobenzaldehyde (2.84 g, 20 mmol) in nitromethane (12.2 g, 200 mmol).

-

Add a catalytic amount of a base, such as ammonium acetate or a few drops of ethylenediamine, and gently reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the aldehyde.

-

After cooling, remove the excess nitromethane under reduced pressure. The crude product, primarily 1-(2,4-difluorophenyl)-2-nitroethene, can often be used directly in the next step after a simple workup (e.g., dissolving in a solvent and washing with dilute acid and brine).

-

-

Procedure (Step 2 - Reduction):

-

Dissolve the crude β-nitrostyrene intermediate from the previous step in a suitable solvent like 2-propanol.

-

In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, ~8 equivalents) in the same solvent and cool to 0 °C.

-

Add copper(II) chloride dihydrate (CuCl₂·2H₂O, ~0.1 equivalents) to the NaBH₄ suspension.

-

Slowly add the solution of the β-nitrostyrene to the reducing agent mixture at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully by adding dilute hydrochloric acid.

-

Make the solution basic with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over an anhydrous salt, and concentrate in vacuo to yield the final product.

-

Visualization: Henry Reaction Pathway Workflow

Caption: Workflow for Route 2: Henry Reaction Pathway.

Comparative Analysis and Strategic Selection

The choice between Route 1 and Route 2 depends on a multi-faceted analysis of project-specific requirements, including scale, safety protocols, budget, and available equipment.

| Factor | Route 1: Nitrile Reduction | Route 2: Henry Reaction |

| Route Length | 1 Step | 2 Steps |

| Atom Economy | Generally higher | Lower due to the introduction and subsequent removal of the nitro group. |

| Starting Material Cost | 2,4-Difluorophenylacetonitrile can be more expensive than the corresponding aldehyde. | 2,4-Difluorobenzaldehyde is often more economical and readily available. |

| Key Reagents | Potent Reductants: LiAlH₄ or high-pressure H₂. | Commodity Chemicals: Nitromethane, base, and a milder reducing system (e.g., NaBH₄). |

| Scalability | Catalytic hydrogenation is highly scalable. LiAlH₄ reduction is challenging to scale safely. | The Henry reaction is scalable. Reduction with NaBH₄/CuCl₂ is more amenable to scale-up than LiAlH₄. |

| Safety & Handling | High Hazard: LiAlH₄ is pyrophoric. Catalytic hydrogenation can require high-pressure reactors. | Moderate Hazard: Nitromethane is an energetic material. The NaBH₄/CuCl₂ system is significantly safer than LiAlH₄. |

| Control & Purity | The primary challenge is controlling the formation of secondary amine impurities. | The β-nitrostyrene intermediate can sometimes be challenging to purify. The final reduction step is generally clean. |

Conclusion

Both the nitrile reduction pathway starting from 2,4-Difluorophenylacetonitrile and the Henry reaction pathway commencing with 2,4-Difluorobenzaldehyde represent viable and robust strategies for the synthesis of this compound.

-

The Nitrile Reduction Pathway is the most direct approach. For industrial applications, catalytic hydrogenation is the method of choice due to its efficiency and scalability, provided that secondary amine formation can be controlled. For laboratory synthesis, LiAlH₄ provides a rapid and high-yielding, albeit hazardous, option.

-

The Henry Reaction Pathway offers greater flexibility and often relies on more economical starting materials and safer reagents for the reduction step (e.g., NaBH₄/CuCl₂). While it involves an additional synthetic step, the operational safety and lower cost of reagents can make it a more attractive option, particularly when pyrophoric hydrides or high-pressure equipment are to be avoided.

Ultimately, the optimal choice of starting material and corresponding synthetic route requires a careful balancing of chemical efficiency with practical considerations of safety, cost, and scale. This guide provides the foundational knowledge for making that informed, strategic decision.

References

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. JoVE. Available from: [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available from: [Link]

-

Wu, B., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available from: [Link]

-

ARKAT USA, Inc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. Available from: [Link]

-

Clark, J. (2015). reduction of nitriles. Chemguide. Available from: [Link]

-

Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. Available from: [Link]

-

d'Andrea, L., & Jademyr, S. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. Available from: [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Available from: [Link]

-

LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. LibreTexts. Available from: [Link]

-

Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. Available from: [Link]

-

d'Andrea, L., & Jademyr, S. (2024). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. Available from: [Link]

-

d'Andrea, L., & Jademyr, S. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available from: [Link]

-

Erowid. (1973). Reduction of Nitrostyrenes using Red-Al. Erowid. Available from: [Link]

-

Cannon, J. G., et al. (1973). Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. PrepChem.com. Available from: [Link]

-

Wikipedia. (n.d.). Henry reaction. Wikipedia. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Available from: [Link]

-

ResearchGate. (2007). Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine. Google Patents.

-

Mahmoud, A. G., et al. (2019). Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. ResearchGate. Available from: [Link]

-

Buchler GmbH. (n.d.). Henry reaction (Nitroaldol), aldehydes, nitromethane, beta-nitroalcohols. Buchler GmbH. Available from: [Link]

-

Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Available from: [Link]

-

Wang, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available from: [Link]

-

PubChem. (n.d.). 2,4-Difluorophenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Page loading... [guidechem.com]

- 10. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 13. Henry reaction - Wikipedia [en.wikipedia.org]

- 14. Henry Reaction [organic-chemistry.org]

- 15. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vbn.aau.dk [vbn.aau.dk]

- 17. chemrxiv.org [chemrxiv.org]

pharmacological profile of 2-(2,4-Difluorophenyl)ethanamine

An In-depth Technical Guide to the Pharmacological Profile of 2-(2,4-Difluorophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated phenethylamine derivative of significant interest in medicinal chemistry and pharmacology. The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, aimed at enhancing pharmacological properties such as metabolic stability, blood-brain barrier penetration, and receptor binding affinity.[1] This document synthesizes the available information on the synthesis, predicted pharmacological profile, and toxicological considerations for this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental rationale and methodologies relevant to the study of this and similar compounds. While direct pharmacological data for this specific molecule is limited in public literature, this guide leverages data from structurally related analogs to construct a robust predictive profile and outlines the necessary experimental workflows for its empirical validation.

Introduction: The Rationale for Fluorination in CNS Drug Discovery

The phenethylamine scaffold is a privileged structure in neuroscience, forming the backbone for numerous endogenous neurotransmitters and synthetic drugs that modulate monoamine systems.[2] The modification of this core structure is a primary strategy for fine-tuning pharmacological activity. The introduction of fluorine atoms, as seen in this compound, is a particularly powerful tool in this endeavor.

The 2,4-difluorophenyl moiety serves as a bioisostere for non-fluorinated aromatic rings, offering several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the compound's half-life and improve its bioavailability.[1]

-

Improved Blood-Brain Barrier (BBB) Penetration: Fluorine substitution increases the lipophilicity of the molecule, a key factor in facilitating passive diffusion across the BBB. The 2,4-difluoro pattern is often considered to strike an optimal balance between lipophilicity and hydrogen bonding capacity.[1]

-

Modulation of Receptor Affinity: The high electronegativity of fluorine alters the electronic properties of the aromatic ring, which can lead to more favorable electrostatic and hydrophobic interactions within the binding pockets of target receptors. Studies on related compounds have shown that the 2,4-difluoro substitution pattern can enhance binding interactions with central nervous system receptors compared to other fluorination patterns.[1]

These unique electronic and steric properties make this compound a compelling candidate for investigation as a modulator of neurological pathways.[1]

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and reliable approach involves the reductive amination of a corresponding phenylacetaldehyde precursor, while another patented method builds the structure from m-difluorobenzene.[1][3]

Synthesis Workflow: Halogenation-Amination Route

A robust, multi-step synthesis suitable for industrial-scale production starts with m-difluorobenzene.[3] This method avoids some of the harsher reagents and conditions found in alternative routes.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol outlines the key steps for the synthesis of 2,4-difluorobenzylamine, a close structural analog whose synthesis pathway is well-documented and adaptable.[3]

-

Step 1: Preparation of 2,4-Difluorobenzyl Halide

-

To a suitable reactor, charge m-difluorobenzene, paraformaldehyde, and a catalyst (e.g., zinc chloride).

-

Introduce a halogenating agent, such as concentrated hydrochloric acid.

-

Heat the mixture under controlled conditions to drive the electrophilic aromatic substitution, yielding the 2,4-difluorobenzyl halide.

-

Purify the product, typically via distillation or crystallization.

-

-

Step 2: Formation of the Quaternary Ammonium Salt

-

Dissolve the purified 2,4-difluorobenzyl halide in a suitable solvent such as toluene.

-

Add methenamine to the solution. The molar ratio of the benzyl halide to methenamine is typically 1:1 to 1:2.[3]

-

Heat the mixture to reflux for 2-5 hours. A white solid, the quaternary ammonium salt, will precipitate.[3]

-

Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration. Wash the solid with toluene to remove impurities.

-

-

Step 3: Hydrolysis to this compound

-

Suspend the isolated quaternary ammonium salt in concentrated hydrochloric acid.

-

Heat the mixture to induce hydrolysis, which cleaves the salt to release the primary amine.

-

After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH) to liberate the free amine.

-

Extract the final product with an organic solvent and purify using standard techniques such as distillation or chromatography.

-

Note: This synthesis yields 2,4-difluorobenzylamine. To obtain this compound, the synthesis would start with 2,4-difluorophenylacetyl chloride or a similar two-carbon side-chain precursor.

Pharmacological Profile

The pharmacological profile of a compound encompasses its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

Derivatives of 1-(2,4-Difluorophenyl)ethanamine have been shown to modulate dopamine receptor-mediated neurotransmission.[1] The 2,4-difluoro substitution enhances binding affinity through optimized hydrophobic and electrostatic interactions within the receptor pocket.[1] These derivatives can act as partial agonists at dopamine D2-like receptors, modulating adenylyl cyclase signaling pathways.[1]

Table 1: Comparative Receptor Binding Affinities of Difluorophenyl Ethanamine Derivatives (Data presented for illustrative purposes based on related compounds)[1]

| Compound | Substitution Pattern | Receptor Type | Binding Affinity (Ki, nM) |

| 1-(2,4-Difluorophenyl)ethanamine | 2,4-difluoro | 5-HT2A | 150-550 |

| 1-(3,4-Difluorophenyl)ethanamine | 3,4-difluoro | 5-HT2A | 1,300-9,400 |

| 1-(2,5-Difluorophenyl)ethanamine | 2,5-difluoro | 5-HT2A | >10,000 |

Causality Insight: The superior binding affinity of the 2,4-difluoro substituted compound highlights the critical role of fluorine positioning. This specific arrangement likely creates an optimal electrostatic potential map for interaction with key amino acid residues in the receptor's binding site, a principle that underpins fluorine's utility in rational drug design.

Assuming this compound interacts with G-protein coupled receptors like the dopamine D2 receptor, it would modulate downstream intracellular signaling cascades.

Caption: Hypothetical signaling pathway for D2 receptor partial agonism.

To empirically determine the receptor binding profile, a radioligand binding assay is the gold standard.[4]

-

Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells transfected with human D2 receptor).

-

Prepare cell membrane homogenates by sonication and centrifugation.

-

Determine protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Add increasing concentrations of the test compound, this compound, across a range of wells (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[4]

-

-

Termination and Measurement:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound.[4]

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of a drug candidate is critical to determining its dosing regimen and overall viability.

-

Absorption: As a small, lipophilic molecule, good oral absorption is anticipated. The hydrochloride salt form can enhance solubility for formulation purposes.[1]

-

Distribution: The difluoro-phenyl group is designed to enhance CNS penetration.[1] Therefore, the volume of distribution is expected to be large, with significant partitioning into brain tissue.

-

Metabolism: The C-F bonds are highly resistant to metabolic cleavage. Metabolism is more likely to occur at the ethylamine side chain, potentially through deamination by monoamine oxidase (MAO) enzymes, a common metabolic pathway for phenethylamines.[5]

-

Excretion: Metabolites are likely to be excreted renally. A small fraction of the parent compound may be excreted unchanged in the urine.[6]

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group/time point).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein to determine baseline parameters like clearance and volume of distribution.

-

Oral (PO) Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage to assess oral bioavailability.

-

-

Sample Collection:

-

Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process blood to plasma by centrifugation and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the concentration of this compound in plasma.

-

Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.

-

Analyze the samples alongside a standard curve of known concentrations.

-

-

Data Analysis:

-

Plot plasma concentration versus time for both IV and PO groups.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters presented in the table below.

-

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential acute toxicity |

| Tmax | Time to reach Cmax | Indicates the rate of absorption |

| t₁/₂ | Elimination half-life | Determines dosing interval |

| AUC | Area under the concentration-time curve | Represents total drug exposure |

| CL | Clearance | Measures the body's efficiency in eliminating the drug |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |

| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation |

Toxicological Assessment

A preliminary toxicological assessment is essential for any new chemical entity. While specific studies on this compound are not publicly available, initial guidance can be taken from safety data sheets of related compounds and toxicological profiles of chemicals with some structural similarities.

-

Acute Hazards: Safety data for a related compound, 2-(2,4-difluorophenyl)-2-fluoroethan-1-amine hydrochloride, indicates it is a skin and eye irritant.[7] Standard handling precautions, including personal protective equipment, are therefore necessary.

-

Systemic Toxicity: The toxicological profile for 2,4-D (2,4-Dichlorophenoxyacetic acid), while structurally distinct, provides context for potential organ toxicities associated with disubstituted phenyl rings. In animal studies, high doses of 2,4-D showed effects on the kidney, liver, and central nervous system.[8][9] This does not imply that this compound will have the same profile, but it highlights organ systems that warrant careful monitoring in preclinical toxicology studies.

Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)

-

Animal Model: Use female rats (as they are often slightly more sensitive), typically nulliparous and non-pregnant.

-

Procedure (Acute Toxic Class Method):

-

This is a stepwise procedure using a minimum number of animals.

-

Start with a group of 3 animals, dosed at a defined starting level (e.g., 300 mg/kg), based on structure-activity relationships.

-

Observe animals for mortality and clinical signs of toxicity (e.g., changes in behavior, respiration, posture) intensively for the first few hours and then periodically for 14 days.

-

Record body weight changes.

-

-

Endpoint Evaluation:

-

If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, the test is repeated at a higher dose level.

-

The outcome determines the GHS (Globally Harmonized System) classification for acute oral toxicity.

-

At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any target organ abnormalities.

-

Future Directions and Applications

This compound represents a valuable chemical scaffold for drug discovery. Its unique properties conferred by the difluoro substitution make it a prime candidate for:

-

A Research Chemical: To probe the structure-activity relationships of monoamine system modulators.[1]

-

Drug Development Scaffold: As a starting point for the development of novel therapeutics targeting neurological and psychiatric conditions where modulation of dopamine or serotonin pathways is beneficial.[1]

-

Analytical Standard: For use in the validation of analytical methods designed to detect novel psychoactive substances.[1]

Further investigation is required to fully elucidate its receptor binding profile, in vivo efficacy in animal models of disease, and its complete safety profile.

References

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Greenbook.net. (n.d.). SAFETY DATA SHEET 2,4-D / AMINE 4. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

PubMed. (1999). Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

NCBI. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Health Effects. Retrieved from [Link]

-

PubMed. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

-

PubMed. (1988). Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

-

ResearchGate. (2023). Pharmacokinetics of Ethanamizuril Dispersed by Different Solvents In Chickens After Oral Administration. Retrieved from [Link]

-

PubMed. (n.d.). Adverse effects of 2,4-dichlorophenoxyacetic acid on rat cerebellar granule cell cultures were attenuated by amphetamine. Retrieved from [Link]

Sources

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 9. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-(2,4-Difluorophenyl)ethanamine: A Versatile Scaffold for Novel Therapeutics

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the 2-(2,4-difluorophenyl)ethanamine moiety has emerged as a particularly valuable building block in drug discovery. Its unique electronic properties and conformational constraints have been exploited to develop potent and selective modulators of various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. We will delve into its role as a key structural motif in the development of novel antifungal agents, its utility in the synthesis of central nervous system (CNS) drug candidates, and provide detailed experimental protocols to facilitate its application in the laboratory.

Introduction: The Significance of the 2,4-Difluorophenyl Moiety in Medicinal Chemistry

The substitution of hydrogen with fluorine in drug candidates can lead to significant improvements in metabolic stability, bioavailability, and binding affinity. The 2,4-difluoro substitution pattern on a phenyl ring is particularly advantageous. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting receptor interactions and membrane permeability. Furthermore, the C-F bond is exceptionally stable, rendering the aromatic ring resistant to oxidative metabolism, a common pathway for drug deactivation.

This compound combines this privileged difluorinated phenyl ring with a flexible ethylamine side chain, providing a versatile scaffold for the synthesis of a diverse range of derivatives. This guide will explore the most promising research applications of this compound, with a primary focus on the development of next-generation antifungal agents.

Core Application: A Building Block for Potent Antifungal Agents